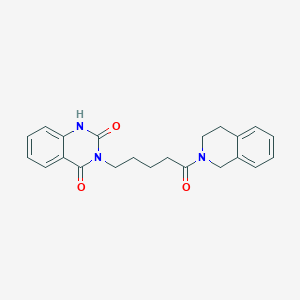
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurodegenerative diseases. In
Mechanism Of Action
The mechanism of action of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione include the inhibition of cancer cell proliferation and induction of apoptosis. This compound has also been found to have neuroprotective effects, which may be attributed to its ability to inhibit oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential to inhibit cancer cell proliferation and induce apoptosis. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness.
Future Directions
There are several future directions for research on 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione. One potential area of research is the development of novel analogs of this compound with improved solubility and bioavailability. Another potential area of research is the identification of the specific signaling pathways that are targeted by this compound, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
Synthesis Methods
The synthesis of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-amino-4,5-dicyano-6-substituted pyrimidine with an aldehyde, followed by the addition of a dienophile. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ortho-aminoaryl ketone in the presence of a catalyst.
Scientific Research Applications
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(24-14-12-16-7-1-2-8-17(16)15-24)11-5-6-13-25-21(27)18-9-3-4-10-19(18)23-22(25)28/h1-4,7-10H,5-6,11-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAZQTYIVHMCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)
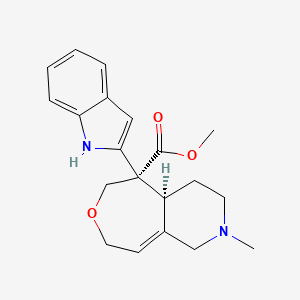
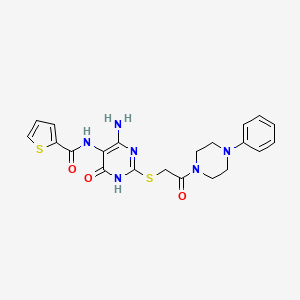
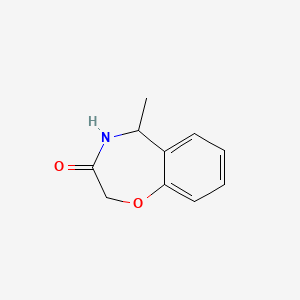
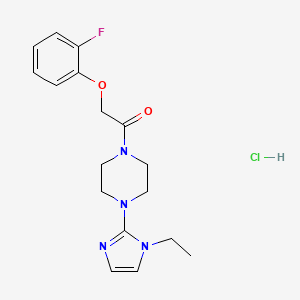
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
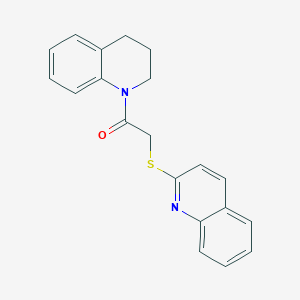
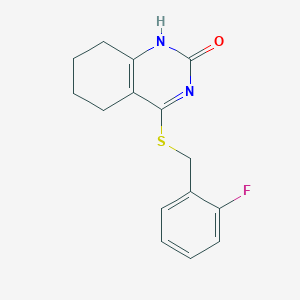
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)
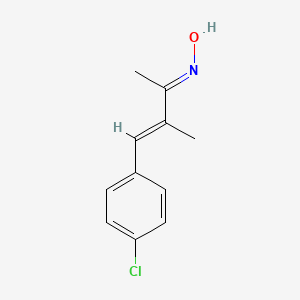
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
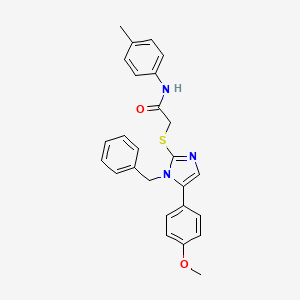
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)